molecular formula C19H20N4O4S2 B3469943 2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B3469943
M. Wt: 432.5 g/mol
InChI Key: DRHOZAFCAWVXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C18H18N4O2S. This compound is known for its unique structural features, which include a sulfonamide group attached to a pyrimidinyl-substituted phenyl ring. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminopyrimidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-TRIMETHYL-N-{4-[(PYRIDIN-3-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
  • 2,4,6-TRIMETHYL-N-{4-[(PYRIDIN-4-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Uniqueness

Compared to similar compounds, 2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has unique structural features that enhance its binding affinity to specific molecular targets. The presence of the pyrimidinyl group allows for more versatile interactions with enzymes and other proteins, making it a valuable compound in various research applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13-11-14(2)18(15(3)12-13)29(26,27)22-16-5-7-17(8-6-16)28(24,25)23-19-20-9-4-10-21-19/h4-12,22H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHOZAFCAWVXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,4,6-TRIMETHYL-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

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